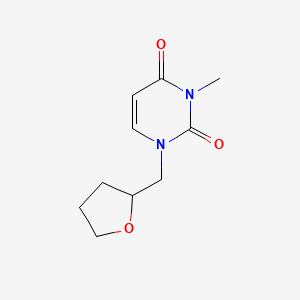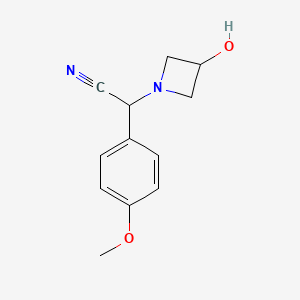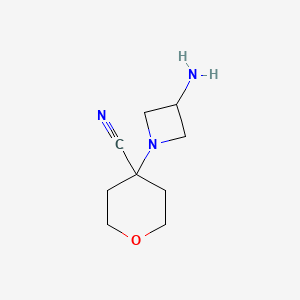
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of a tetrahydropyran ring fused with an azetidine ring, with an amino group and a nitrile group attached to the structure. Its unique configuration makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as thiourea dioxide in aqueous medium have been reported to be effective in the synthesis of related compounds .
化学反応の分析
Types of Reactions
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce nitrile groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
科学的研究の応用
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives have been shown to act as histamine H3 receptor agonists, regulating the release of neurotransmitters like histamine, acetylcholine, serotonin, noradrenaline, and dopamine . These interactions occur through binding to the receptor and modulating its activity, leading to various physiological effects.
類似化合物との比較
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds, such as:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and have been extensively studied for their pharmacological properties.
4-aminotetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the azetidine ring and nitrile group, leading to different chemical and biological properties.
AZD0156: A compound with a tetrahydro-2H-pyran-4-yl group, used as an ATM kinase inhibitor in cancer research.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
4-(3-aminoazetidin-1-yl)oxane-4-carbonitrile |
InChI |
InChI=1S/C9H15N3O/c10-7-9(1-3-13-4-2-9)12-5-8(11)6-12/h8H,1-6,11H2 |
InChIキー |
MXYYJMUETLFNPQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C#N)N2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


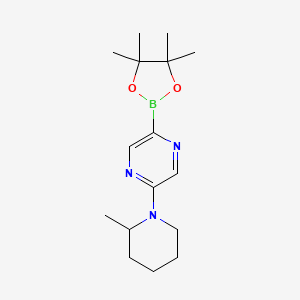
![(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B14867756.png)
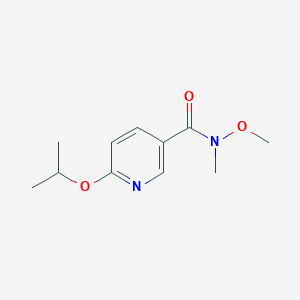

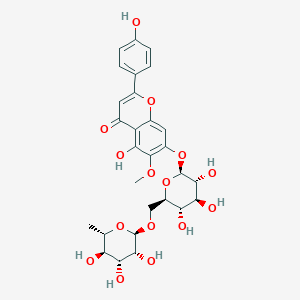
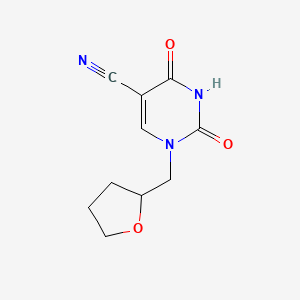


![N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867787.png)
